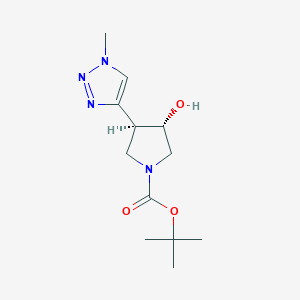
tert-butyl (3S,4S)-3-hydroxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl (3S,4S)-3-hydroxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-butyl (3S,4S)-3-hydroxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4O3, with a molecular weight of approximately 232.26 g/mol. The structure features a pyrrolidine ring substituted with a hydroxy group and a triazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Preliminary studies suggest that the compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly in the central nervous system (CNS).
1. Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, studies on related pyrrolidine derivatives have shown efficacy in models of neurodegeneration by modulating dopaminergic pathways and reducing oxidative stress . The triazole component may enhance these effects by improving receptor binding affinity.
2. Antioxidant Activity
Compounds containing triazole rings are often investigated for their antioxidant properties. The presence of the hydroxyl group in this compound suggests potential free radical scavenging abilities, which could contribute to its neuroprotective effects .
3. Potential Anticancer Activity
Emerging studies suggest that triazole-containing compounds may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms involve interference with cellular signaling pathways crucial for cancer cell proliferation .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving animal models of Parkinson's disease, compounds structurally related to this compound demonstrated significant neuroprotective effects. These compounds improved motor functions and reduced neuroinflammation markers .
Case Study 2: Antioxidant Efficacy
A comparative analysis of various triazole derivatives revealed that those similar to this compound exhibited high antioxidant activity in vitro. This was measured using DPPH radical scavenging assays, indicating potential therapeutic applications in oxidative stress-related disorders .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(1-methyltriazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)16-5-8(10(17)7-16)9-6-15(4)14-13-9/h6,8,10,17H,5,7H2,1-4H3/t8-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFDMPOXKRXCY-WCBMZHEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CN(N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CN(N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














